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Compound of Interest

Compound Name: Nickel octaethylporphyrin

Cat. No.: B1677100 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and detailed

characterization of Nickel(II) 2,3,7,8,12,13,17,18-octaethylporphyrin (Ni-OEP), a key synthetic

metalloporphyrin used in a variety of research applications, including as a model for naturally

occurring heme cofactors.

Synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP)
The standard synthesis of Ni-OEP involves the metalation of the free-base 2,3,7,8,12,13,17,18-

octaethylporphyrin (H₂OEP) with a suitable nickel(II) salt. The reaction is typically carried out in

a high-boiling point solvent to facilitate the insertion of the nickel ion into the porphyrin core.

Experimental Protocol: Metalation of H₂OEP
Reagents & Materials:

2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP)

Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

N,N-Dimethylformamide (DMF)

Methanol (MeOH)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus (e.g., Büchner funnel)

Procedure:

In a round-bottom flask, dissolve H₂OEP (1 equivalent) in a minimal amount of DMF by

heating gently.

In a separate container, dissolve a molar excess of Nickel(II) acetate tetrahydrate (approx.

5-10 equivalents) in DMF.

Add the nickel salt solution to the porphyrin solution.

Heat the reaction mixture to reflux (typically around 150-155 °C) and maintain for 1-2

hours. The progress of the reaction can be monitored by observing the color change from

the deep purple of the free-base porphyrin to the characteristic reddish-orange of Ni-OEP.

Completion can also be verified using UV-Vis spectroscopy by observing the

disappearance of the four Q-bands of the free-base and the appearance of the two-band

spectrum of the metalloporphyrin.

After the reaction is complete, allow the mixture to cool to room temperature.

Slowly add a small amount of deionized water or methanol to the cooled solution to induce

precipitation of the product.

Collect the crystalline product by vacuum filtration.

Wash the collected solid sequentially with water and then methanol to remove unreacted

nickel salts and residual DMF.

Dry the purified Ni-OEP product under vacuum.
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Reactants:
H₂OEP

Ni(OAc)₂·4H₂O

Reaction Vessel

Solvent:
DMF

Workup

  1. Reflux (150°C, 2h)
  2. Cool to RT

  3. Precipitate (H₂O/MeOH) Purified Ni-OEP

  1. Filter
  2. Wash (H₂O, MeOH)

  3. Dry
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Caption: Workflow for the synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP).

Characterization of Ni-OEP
Comprehensive characterization is essential to confirm the identity, purity, and structural

properties of the synthesized Ni-OEP. The following techniques are routinely employed.
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Caption: General workflow for the analytical characterization of Ni-OEP.
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UV-Visible Spectroscopy
UV-Vis spectroscopy is used to confirm the insertion of the nickel ion by observing the

characteristic changes in the porphyrin's electronic absorption spectrum. The complex exhibits

a hyper-intense Soret (or B) band and two less intense Q-bands, which is typical for

metalloporphyrins with D₄h symmetry.[1]

Experimental Protocol: A dilute solution of Ni-OEP is prepared in a suitable UV-transparent

solvent (e.g., dichloromethane, CH₂Cl₂). The absorbance spectrum is recorded over a range of

350-700 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as the blank

reference.

Data Summary: UV-Vis Absorption of Ni-OEP in CH₂Cl₂

Band Designation Wavelength (λₘₐₓ)

Soret (B₀) ~395 nm

Q₁ (Vibronic) ~518 nm

Q₀ (Electronic) ~552 nm

Data sourced from reference[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the d⁸ electron configuration of Ni(II) in a square planar geometry, Ni-OEP is

diamagnetic, yielding sharp, well-resolved NMR spectra. ¹H and ¹³C NMR are used to confirm

the highly symmetric structure of the molecule in solution.

Experimental Protocol: The Ni-OEP sample is dissolved in a deuterated solvent (e.g.,

chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal

standard. ¹H and ¹³C{¹H} spectra are acquired on a high-field NMR spectrometer.

Data Summary: ¹H and ¹³C NMR Chemical Shifts for Ni-OEP in CDCl₃
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Nucleus Assignment Chemical Shift (δ) [ppm]

¹H meso-H (4H, singlet) ~9.75

-CH₂- (16H, quartet) ~3.90

-CH₃ (24H, triplet) ~1.85

¹³C C-α (pyrrole) ~142.0

C-meso ~97.0

C-β (pyrrole) Not typically resolved

-CH₂- ~19.8

-CH₃ ~18.5

Note: These are typical, approximate chemical shifts. Actual values may vary slightly based on

concentration and instrument calibration.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized Ni-

OEP complex, thereby verifying its elemental composition.

Experimental Protocol: A small amount of the Ni-OEP sample is dissolved in a suitable solvent

and analyzed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI). The instrument is operated in positive ion mode to detect the

molecular ion.

Data Summary: Mass Spectrometry Data for Ni-OEP

Parameter Value

Molecular Formula C₃₆H₄₄N₄Ni[2]

Molecular Weight 591.45 g/mol [2]

Primary Ion Observed [M]⁺˙
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| Expected m/z | ~590.29 (for the most abundant isotope, ⁵⁸Ni) |

X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure,

including bond lengths, bond angles, and the planarity of the porphyrin macrocycle. Ni-OEP is

known to crystallize in at least two distinct forms, a planar triclinic form and a non-planar

(ruffled) tetragonal form, depending on the crystallization conditions.

Experimental Protocol: Single crystals suitable for diffraction are grown by slow evaporation or

vapor diffusion of a saturated Ni-OEP solution. A selected crystal is mounted on a

diffractometer, and diffraction data is collected using a monochromatic X-ray source. The

structure is then solved and refined using specialized software.

Data Summary: Crystallographic Parameters for Ni-OEP Polymorphs

Parameter Triclinic Form Tetragonal Form

Crystal System Triclinic Tetragonal

Space Group P-1 I4₁/a

Macrocycle Conformation Planar Ruffled / Non-planar

Average Ni-N Bond Distance 1.958 Å 1.929 Å

Data sourced from references.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1677100#synthesis-and-
characterization-of-nickel-octaethylporphyrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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